Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI Code. For example, the InChI Code for tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate is1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-12-5-4-8-17-13(12)16/h4-5,8,11,18H,6-7,9-10H2,1-3H3,(H2,16,17)
.
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate has been explored in scientific research primarily for its synthesis and characterization, contributing to the development of novel compounds and materials. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, highlighting the compound's role in forming new chemical structures. This compound was characterized through various spectroscopic techniques and X-ray diffraction studies, providing insights into its molecular architecture and potential applications in fields like material science and medicinal chemistry (Sanjeevarayappa et al., 2015).
Molecular Hybrids and Ligands
Research has also delved into the creation of molecular hybrids and ligands using modified versions of similar compounds. For example, 4-Tert-butylbenzoic acid was modified to serve as a functional bridge in luminescent terbium inorganic/organic molecular-based hybrids, showcasing the compound's utility in enhancing photophysical properties and enabling energy transfer processes critical for applications in optoelectronics and sensing technologies (Yan & Zhao, 2005).
Material Synthesis
Furthermore, the synthesis of new derivatives, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, has been investigated, highlighting the compound's role as an intermediate in the synthesis of targeted molecules with potential applications in drug discovery and material science (Zhang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-16(2,3)21-15(20)12-7-6-10(9-13(12)17)11-5-4-8-19-14(11)18/h4-9H,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJUVRRYDSKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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